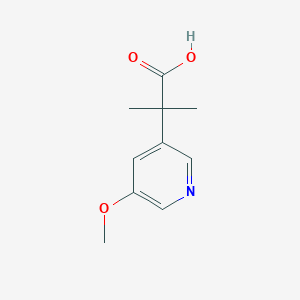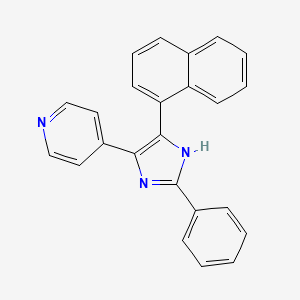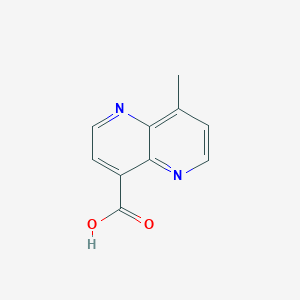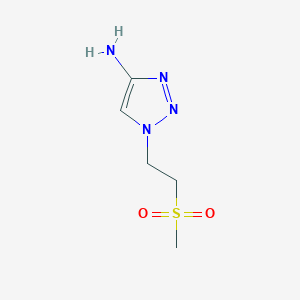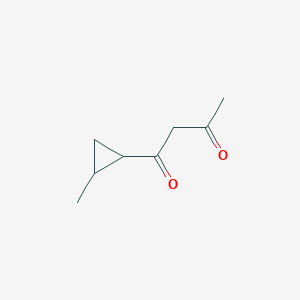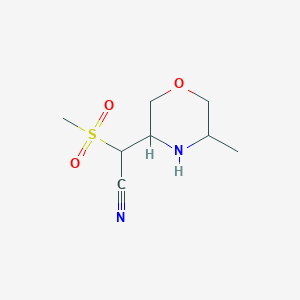
2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile is a chemical compound with the molecular formula C8H14N2O3S and a molecular weight of 218.27 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
The synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile involves several steps. One common synthetic route includes the reaction of 5-methylmorpholine with methanesulfonyl chloride in the presence of a base, followed by the addition of acetonitrile . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce corresponding amines.
Aplicaciones Científicas De Investigación
2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved are subjects of current research .
Comparación Con Compuestos Similares
2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile can be compared with other similar compounds, such as:
- 2-Methanesulfonyl-2-(4-methylmorpholin-3-yl)acetonitrile
- 2-Methanesulfonyl-2-(6-methylmorpholin-3-yl)acetonitrile
These compounds share similar structural features but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C8H14N2O3S |
|---|---|
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
2-(5-methylmorpholin-3-yl)-2-methylsulfonylacetonitrile |
InChI |
InChI=1S/C8H14N2O3S/c1-6-4-13-5-7(10-6)8(3-9)14(2,11)12/h6-8,10H,4-5H2,1-2H3 |
Clave InChI |
LEQOEXYTTMTNIR-UHFFFAOYSA-N |
SMILES canónico |
CC1COCC(N1)C(C#N)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
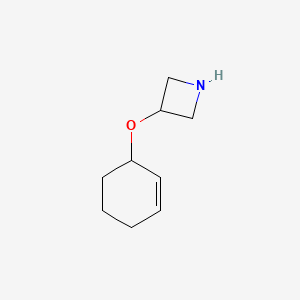

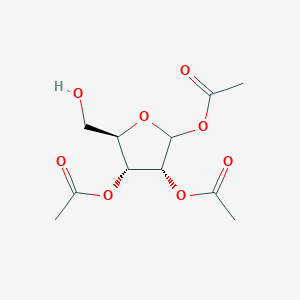
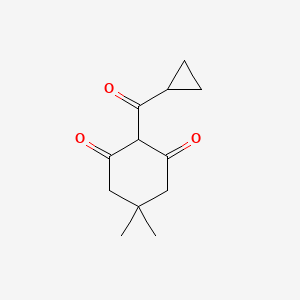
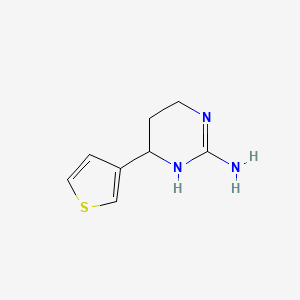
![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)


